molecular formula C11H13NO B3196831 [1-(1-Benzofuran-2-yl)ethyl](methyl)amine CAS No. 100127-74-0

[1-(1-Benzofuran-2-yl)ethyl](methyl)amine

Cat. No.: B3196831
CAS No.: 100127-74-0
M. Wt: 175.23 g/mol
InChI Key: JLKRQCDKFNFEIQ-UHFFFAOYSA-N
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Description

Contextualizing Benzofuran (B130515) Derivatives in Medicinal Chemistry and Chemical Biology

The benzofuran scaffold, which consists of a furan (B31954) ring fused to a benzene (B151609) ring, is a privileged structure in medicinal chemistry. americanaddictioncenters.org This core is present in a wide array of natural products and synthetic molecules that exhibit a diverse range of biological activities. americanaddictioncenters.orgacs.org The inherent properties of the benzofuran ring system, including its aromaticity and ability to engage in various intermolecular interactions, make it an attractive framework for the design of new therapeutic agents.

Benzofuran derivatives have been investigated for a multitude of pharmacological applications, demonstrating activities such as:

Anticancer nih.govmdpi.com

Antimicrobial mdpi.com

Anti-inflammatory

Antiviral

Antioxidant

The versatility of the benzofuran nucleus allows for chemical modifications at various positions, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. This has led to the development of numerous benzofuran-containing drugs and a continued academic interest in synthesizing and evaluating new derivatives. nih.govmdpi.com

Rationale for Research Focus on 1-(1-Benzofuran-2-yl)ethylamine as a Benzofuran-Core Amine

The specific compound of interest, 1-(1-Benzofuran-2-yl)ethylamine, is a benzofuran-core amine. While this exact molecule has not been the subject of extensive published research, a strong rationale for its investigation can be inferred from the study of structurally similar compounds, particularly those with psychoactive properties.

A significant area of research into benzofuran-core amines has been in the context of new psychoactive substances (NPS). americanaddictioncenters.org Compounds such as 5-(2-aminopropyl)benzofuran (B1244649) (5-APB), 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), and their N-methylated analogs like 5-MAPB and 6-MAPB, have been subjects of pharmacological studies. nih.govresearchgate.netnih.gov These molecules are structurally analogous to the core structure of 1-(1-Benzofuran-2-yl)ethylamine.

The research on these related benzofuran amines has revealed that they act as monoamine releasers, affecting the levels of key neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) in the brain. nih.govresearchgate.netnih.gov Their pharmacological profile often draws comparisons to entactogens like 3,4-methylenedioxymethamphetamine (MDMA), indicating a potential to modulate mood and social behavior. nih.govresearchgate.net

The presence of the N-methyl group in 1-(1-Benzofuran-2-yl)ethylamine is of particular significance. In medicinal chemistry, N-methylation can have profound effects on a molecule's properties, including its ability to cross the blood-brain barrier, its metabolic stability, and its affinity for biological targets. For instance, studies on other classes of bioactive compounds, such as norbelladine (B1215549) derivatives, have shown that N-methylation can enhance inhibitory activity against certain enzymes like butyrylcholinesterase. uqtr.ca Therefore, the investigation of 1-(1-Benzofuran-2-yl)ethylamine could provide valuable insights into the structure-activity relationships of benzofuran-core amines, particularly concerning the role of N-methylation in modulating their interaction with monoamine transporters and receptors.

Overview of Major Research Domains for Related Benzofuran-Containing Structures

The academic interest in benzofuran-containing structures spans several key research domains, largely driven by their diverse biological activities. Based on the literature for related compounds, the primary areas of investigation for benzofuran-core amines include neuropharmacology and psychopharmacology. The main focus of this research is to understand their effects on the central nervous system.

Studies on analogous compounds like 5-APB and 6-APB have centered on their interaction with monoamine transporters, which are crucial for regulating neurotransmitter signaling. nih.govresearchgate.netnih.gov This has implications for understanding the mechanisms of action of psychoactive drugs and for the potential development of therapeutic agents for psychiatric disorders.

The table below summarizes the in vitro pharmacological data for some psychoactive benzofuran derivatives that are structurally related to 1-(1-Benzofuran-2-yl)ethylamine. This data highlights their activity as monoamine transporter inhibitors, which is a key area of research for this class of compounds.

CompoundTargetIC50 (nM)Reference
5-APBNET160 nih.gov
DAT760 nih.gov
SERT320 nih.gov
6-APBNET230 nih.gov
DAT490 nih.gov
SERT990 nih.gov
5-MAPBNET210 nih.gov
DAT1100 nih.gov
SERT420 nih.gov
6-MAPBNET330 nih.gov
DAT620 nih.gov
SERT1300 nih.gov

NET: Norepinephrine Transporter, DAT: Dopamine Transporter, SERT: Serotonin Transporter. IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity.

Furthermore, research into related benzofuran structures extends to their potential as anticancer agents. nih.govmdpi.com Derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, with some compounds showing promising activity and the ability to induce apoptosis. nih.govmdpi.com This indicates that the benzofuran scaffold, even with side chains similar to the one in the title compound, can be a template for the development of new oncological therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-benzofuran-2-yl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(12-2)11-7-9-5-3-4-6-10(9)13-11/h3-8,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKRQCDKFNFEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 1 Benzofuran 2 Yl Ethylamine and Its Analogs

General Strategies for Benzofuran (B130515) Ring System Construction

The benzofuran scaffold is a core structure in numerous natural products and pharmaceuticals. Consequently, a wide array of synthetic methods for its construction have been developed, ranging from classic condensation reactions to modern metal-catalyzed and green chemical approaches.

Traditional methods for synthesizing the benzofuran nucleus often rely on the condensation of appropriately substituted phenols with α-halocarbonyl compounds, followed by intramolecular cyclization. A common and straightforward approach involves the reaction of salicylaldehyde (B1680747) or a 2-hydroxyacetophenone (B1195853) with chloroacetone (B47974) in the presence of a base like potassium carbonate. nih.govnih.gov This method, a variation of the Perkin rearrangement, provides direct access to 2-acetylbenzofuran (B162037), a key precursor for the title compound.

Intramolecular electrophilic cyclization is another powerful strategy. For instance, derivatives of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid can be prepared through a one-pot sequence that includes an intramolecular cyclization between an aldehyde group and an adjacent methylene (B1212753) group as a key step. sigmaaldrich.com

Modern organic synthesis has been revolutionized by metal-catalyzed cross-coupling reactions, and benzofuran synthesis is no exception. Palladium- and ruthenium-based catalysts are particularly prominent.

Palladium-Catalyzed Reactions : The Sonogashira coupling, which involves the reaction of an o-iodophenol with a terminal alkyne catalyzed by palladium and copper complexes, is a widely used method for constructing 2,3-disubstituted benzofurans. organic-chemistry.org Following the coupling, an electrophilic cyclization step yields the benzofuran ring. rsc.org Other palladium-catalyzed methods include the coupling of o-bromophenols with enolizable ketones and the dearomative arylation/oxidation of (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oximes with iodobenzenes. rsc.orgmdpi.com Furthermore, palladium-catalyzed C-H arylation of pre-formed benzofuran carboxamides has been used to create more elaborate derivatives. nih.gov

Ruthenium-Catalyzed Reactions : Ruthenium catalysts can promote the isomerization of certain precursors to form the benzofuran structure. rsc.org A notable example is the ruthenium-catalyzed reaction between m-hydroxybenzoic acids and alkynes, which proceeds via C–H alkenylation followed by an oxygen-induced annulation to yield the benzofuran derivative.

Table 1: Examples of Metal-Catalyzed Benzofuran Synthesis

Reaction Type Catalyst System Starting Materials Product Type Reference
Sonogashira Coupling/Cyclization Pd/Cu o-Iodophenol, Terminal Alkyne 2,3-Disubstituted Benzofuran organic-chemistry.org
C-H Alkenylation/Annulation Ru(II) m-Hydroxybenzoic Acid, Alkyne Substituted Benzofuran
Dearomative Arylation Pd(II) Benzofuran Oxime, Iodobenzene 2,2-Disubstituted Benzofuranone mdpi.com
C-H Arylation Pd(OAc)₂ N-(quinolin-8-yl)benzofuran-2-carboxamide, Aryl Iodide Arylated Benzofuran Carboxamide nih.gov

The principles of green chemistry have driven the development of more environmentally benign synthetic methods. In the context of benzofuran synthesis, this includes transition-metal-free reactions and the use of sustainable solvent systems. organic-chemistry.org For example, a transition-metal-free, one-pot process has been developed that proceeds via a Smiles rearrangement under mild, room-temperature conditions, offering a clean and efficient route to benzofuran amines. organic-chemistry.org

Another green approach involves the use of deep eutectic solvents. The Willgerodt–Kindler reaction, used to form a thioamide from 1-(benzofuran-2-yl)ethan-1-one, has been successfully performed in a K₂CO₃/glycerol mixture. nih.gov This solvent system lowers the required reaction temperature from 130 °C to 80 °C and avoids the use of volatile organic solvents. nih.gov

To accelerate reaction times and improve yields, microwave irradiation has been employed in benzofuran synthesis. It has been shown to be particularly effective for the synthesis of chiral 2-substituted benzofurans from carboxylic acids, significantly reducing reaction times while maintaining high yields and optical purity.

In some cases, the use of catalysts can be avoided entirely. A notable example is the synthesis of benzofuran systems through the acid-catalyzed coupling of benzoquinone derivatives with cyclohexenone or with themselves under refluxing conditions, requiring no coupling reagent. rsc.org

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot strategies have been reported for the synthesis of complex benzofuran derivatives. organic-chemistry.orgrsc.org

One such method involves the palladium-catalyzed coupling of o-bromophenols with enolizable ketones. rsc.org Another elegant one-pot, three-step procedure allows for the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, combining a Williamson ether synthesis, ester hydrolysis, and an intramolecular cyclization in a single sequence. sigmaaldrich.com Furthermore, a transition-metal-free, one-pot process at room temperature has been developed for synthesizing benzofuran-3-amines from 2-fluorobenzonitriles and substituted alcohols. organic-chemistry.org

Stereoselective Synthesis of the Ethylamine (B1201723) Moiety in 1-(1-Benzofuran-2-yl)ethylamine

Creating the chiral center in the ethylamine side chain of 1-(1-benzofuran-2-yl)ethylamine with high enantiomeric purity is a critical challenge. The most common precursor, 2-acetylbenzofuran, is prochiral, and its conversion to a chiral amine requires a stereoselective transformation. Key strategies include asymmetric reduction, the use of chiral auxiliaries, and enzymatic methods.

A common approach to synthesizing chiral amines is through the asymmetric reduction of imines or the reductive amination of ketones. Starting from 2-acetylbenzofuran, a chiral amine can be formed by reductive amination using a chiral catalyst or by first forming an imine and then reducing it with a chiral reducing agent.

Another powerful strategy involves the use of chiral auxiliaries. wikipedia.org These are stereogenic groups that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, pseudoephedrine can be used as a chiral auxiliary. sigmaaldrich.comwikipedia.org It reacts with a carboxylic acid precursor to form a chiral amide, after which stereoselective alkylation or reduction at the α-position can be achieved. The auxiliary is then cleaved to yield the enantiomerically enriched product. Oxazolidinones and tert-butanesulfinamide are other widely used auxiliaries for the synthesis of chiral amines. sigmaaldrich.comwikipedia.org

The synthesis can also begin from chiral precursors. Chiral β-amino alcohols are valuable intermediates that can be converted to the target ethylamine. rsc.org An efficient method to produce these is the copper(II)-catalyzed asymmetric Henry reaction between a benzofuran-2-carbaldehyde and nitromethane (B149229), which yields chiral β-nitro alcohols that can be subsequently reduced. rsc.org Biocatalytic methods, such as the enzymatic reduction of ketones, are also a highly effective and green approach to producing chiral alcohols with excellent enantiomeric excess.

Table 2: Strategies for Stereoselective Synthesis of the Ethylamine Moiety

Strategy Description Key Intermediate Reference
Asymmetric Henry Reaction A Cu(II)-chiral ligand complex catalyzes the addition of nitromethane to an aldehyde, creating a chiral nitro alcohol. (S)-1-(1-Benzofuran-2-yl)-2-nitroethanol rsc.org
Chiral Auxiliary A recoverable chiral molecule (e.g., pseudoephedrine, oxazolidinone) is attached to guide a stereoselective reaction. Chiral amide or sulfinamide sigmaaldrich.comwikipedia.org
Biocatalytic Reduction An enzyme (e.g., from Pichia methanolica) enantioselectively reduces a ketone to a chiral alcohol. (S)-1-(1-Benzofuran-2-yl)ethanol
Microwave-Assisted Synthesis N-protected α-amino acids are used to construct the chiral side chain directly onto the ring system without racemization. α-Alkyl-2-benzofuranmethanamine

Compound List

Enantiomeric Resolution Techniques for Benzofuran-Based Chiral Amines

When asymmetric synthesis is not employed or results in incomplete enantioselectivity, the separation of racemic mixtures becomes necessary. Enantiomeric resolution is a common strategy to isolate pure enantiomers. libretexts.org

Diastereomeric Salt Crystallization A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This process involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.orgpbworks.com The resulting salts, being diastereomers, exhibit different physical properties, most notably solubility. libretexts.orgpbworks.com This difference allows for their separation by fractional crystallization. pbworks.com Once a diastereomeric salt is isolated, the pure amine enantiomer can be regenerated by treatment with a base. pbworks.com

A pertinent example is the resolution of 1-(dihalobenzofuran-2-yl)-1-(1H-imidaz-1-yl)alkane analogs, which was successfully achieved using dibenzoyl-D-tartrate or dibenzoyl-L-tartrate as resolving agents. nih.gov This demonstrates the applicability of this technique for chiral amines built on a benzofuran-2-yl scaffold. nih.gov

Chiral Chromatography A powerful and analytical method for separating enantiomers is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). nih.govrsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are particularly effective for separating a wide range of chiral compounds, including amines, without prior derivatization. nih.gov The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral phase. The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like 2-propanol, along with additives like trifluoroacetic acid (TFA), can be optimized to achieve baseline separation. nih.gov Crown ether-based CSPs are also noted for their utility in resolving racemic compounds that contain a primary amino group. researchgate.net

Resolution TechniquePrincipleApplicable Resolving Agents / PhasesReference
Diastereomeric Salt FormationFormation of diastereomers with differing solubilities via reaction with a chiral resolving agent.Chiral acids (e.g., tartaric acid derivatives, mandelic acid). libretexts.orgnih.gov libretexts.orgnih.gov
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives), Crown ether-based CSPs. nih.govresearchgate.net nih.govresearchgate.net

Functionalization and Derivatization Strategies for the 1-(1-Benzofuran-2-yl)ethylamine Core

Modification at the Benzofuran Nucleus

The benzofuran ring system is amenable to various chemical modifications, particularly through electrophilic aromatic substitution. The electronics of the bicyclic system dictate the regioselectivity of these reactions. stackexchange.comchemicalbook.com For a 2-substituted benzofuran like the title compound, the furan (B31954) ring is deactivated towards further electrophilic attack at the C3 position due to the existing substituent. Consequently, electrophilic substitution reactions preferentially occur on the benzene (B151609) portion of the nucleus. chemicalbook.comresearchgate.net The C5 position is often the most favorable site for substitution. chemicalbook.com

Common electrophilic substitution reactions that can be applied include:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) is a common modification. For example, N-bromosuccinimide (NBS) can be used to brominate the benzene ring of benzofuran derivatives. researchgate.net Studies on related analogs have shown that 5,7-dichloro and 5,7-dibromo benzofuran precursors can be synthesized and subsequently elaborated to form the final amine product. nih.gov

Nitration: The introduction of a nitro group can be achieved using various nitrating agents, such as a mixture of nitric acid and acetic anhydride. chemicalbook.com For an unsubstituted benzofuran, this reaction yields 2-nitrobenzofuran, but with the C2 position blocked, substitution would be directed to the benzene ring. chemicalbook.comyoutube.com

Friedel-Crafts Reactions: Acylation or alkylation of the benzene ring can be performed under Friedel-Crafts conditions, although the specific conditions must be chosen carefully to be compatible with the amine functionality on the side chain (or protection of the amine may be required). researchgate.net

Diversification of the Ethylamine Side Chain

The ethylamine side chain offers numerous handles for chemical diversification. Modifications can be made to the nitrogen atom or the ethyl backbone, often starting from the common precursor, 2-acetylbenzofuran.

N-Alkylation and N-Acylation: The primary or secondary amine of 1-(1-benzofuran-2-yl)ethylamine can be readily modified. N-alkylation can introduce new alkyl groups to the nitrogen atom, for example, through reaction with alkyl halides or via reductive amination. google.com N-acylation, the reaction with acyl chlorides or anhydrides, yields the corresponding amides. rsc.org These reactions allow for fine-tuning of the steric and electronic properties of the side chain.

Modification from Precursors: Many derivatization strategies proceed from 2-acetylbenzofuran, the ketone precursor to the amine. For instance, reaction of 2-acetylbenzofuran with different amines can lead to a variety of Schiff bases (imines). researchgate.net These imines can be reduced to generate a library of N-substituted ethylamine analogs or can undergo further reactions, such as the Staudinger reaction with acid chlorides to form β-lactam rings. researchgate.net In another example, a Willgerodt–Kindler reaction on 2-acetylbenzofuran using N-ethyl piperazine (B1678402) and sulfur produced a thioamide derivative, showcasing a significant transformation of the acetyl group. nih.gov

Hybridization with Other Pharmacophores

The synthesis of these hybrids often involves linking the benzofuran moiety to another heterocyclic system. This can be achieved by reacting a precursor like 2-acetylbenzofuran or a derivative of the ethylamine side chain with a suitable reaction partner. For example, the condensation of 2-acetylbenzofuran with various carbohydrazides has been used to generate benzofuran-hydrazone and benzofuran-1,2,3-triazole hybrids. researchgate.netmdpi.com Other studies have reported the synthesis of benzofuran-piperazine, benzofuran-imidazole, and benzofuran-tetrazole hybrids through nucleophilic substitution reactions. nih.gov This strategy highlights the versatility of the benzofuran core in constructing complex molecules with potential biological relevance. nih.gov

Hybridized PharmacophoreLinkage Strategy ExampleReference
Imidazole / QuinazolinoneMulti-step synthesis to combine the three scaffolds. nih.gov
Triazole / TetrazoleNucleophilic substitution using a bromo-alkylated benzofuran intermediate. nih.govnih.gov
PiperazineNucleophilic substitution using a bromo-alkylated benzofuran intermediate. nih.gov
HydrazoneCondensation of benzofuran hydrazides with aldehydes/ketones. researchgate.net
1,2,3-TriazoleCondensation of 2-acetylbenzofuran with a triazole-carbohydrazide. mdpi.com
Thiazol-imineOne-pot reaction of 2-bromoacetylbenzofuran with anilines and isothiocyanates. mdpi.com

Structure Activity Relationship Sar Studies of 1 1 Benzofuran 2 Yl Ethylamine Derivatives

Positional and Substituent Effects on Biological Activities

The type and position of substituents on the benzofuran (B130515) core significantly modulate the pharmacological properties of these derivatives. Halogenation, as well as the introduction of alkyl and alkoxy groups, have been shown to have a profound impact on potency and selectivity.

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran ring system has been a common strategy to enhance the biological activity of these derivatives. nih.gov Halogenation can significantly increase anticancer activities, a phenomenon attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity. nih.gov

The position of the halogen substituent is a critical determinant of its effect on biological activity. nih.gov For instance, in a series of benzofuran derivatives, the placement of a halogen atom at the para-position of an N-phenyl ring was associated with maximum cytotoxic activity. nih.gov Furthermore, the addition of a fluorine atom at position 4 of a 2-benzofuranyl moiety resulted in a twofold increase in potency and inhibitory activity in a study of amiloride-benzofuran derivatives as urokinase-type plasminogen activator (uPA) inhibitors. nih.gov

Studies on brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have shown that bromoalkyl and bromoacetyl derivatives exhibit high cytotoxicity. nih.govmdpi.com Specifically, a compound with a bromomethyl group at the 3-position and methoxy groups at the 5- and 6-positions of the benzofuran ring demonstrated selective toxicity against leukemic cell lines. nih.govmdpi.com This highlights that the cytotoxic potential can be increased by introducing bromine into the benzofuran molecule. nih.govmdpi.com

Compound/DerivativeSubstitution PatternBiological ActivityReference
Amiloride-benzofuran derivativeFluorine at position 4 of 2-benzofuranyl2-fold increase in potency and inhibitory activity (Ki = 88 nM; IC50 = 0.43 μM) nih.gov
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneBromomethyl at C3, dimethoxy at C5 and C6Selective toxicity against leukemic cell lines (K562, HL-60) with IC50 values of 5.0 and 0.1 μM, respectively nih.govmdpi.com
5-chlorobenzofuran-2-carboxamidesChlorine at position 5Apoptotic anticancer derivatives nih.gov

Alkyl and alkoxy groups on the benzofuran ring also play a significant role in determining the pharmacological profile of its derivatives. The presence of a methyl group at the C-3 position of the benzofuran ring has been shown to increase the anticancer activity of some derivatives. researchgate.net

Alkoxy groups, particularly methoxy groups, have been associated with enhanced biological effects. For example, the presence of methoxy or ethoxy substitutions on a phenyl ring attached to the benzofuran core was linked to enhanced anticancer activity in a series of benzofuran-oxadiazole hybrids. nih.gov In another study, a 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan derivative was identified as a potent inhibitor of cancer cell growth, highlighting the positive contribution of multiple methoxy groups. researchgate.net The inclusion of hydrophilic heteroatom-containing groups like piperidine on the benzofuran ring has also been shown to improve the physicochemical properties of the compounds. nih.gov

Compound/DerivativeSubstitution PatternBiological ActivityReference
2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan3-methyl, 6-ethoxy, 2-(3',4',5'-trimethoxybenzoyl)Potent inhibitor of cancer cell growth researchgate.net
Benzofuran-oxadiazole hybridMeta methoxy or para ethoxy on phenyl ringEnhanced anticancer activity nih.gov
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone5,6-dimethoxySelective toxicity against leukemic cell lines nih.govmdpi.com

The amino and methyl groups of the 1-(1-Benzofuran-2-yl)ethylamine core structure are critical for its pharmacological properties. The amino group, in particular, is a key site for interaction with biological targets. For instance, some amino-benzofurans have exhibited antiarrhythmic activity. medcraveonline.com

In a study of 2-aminobenzofuran derivatives, a compound with an N,N-diethylaminoethyl group attached to an O-alkyl linker was found to be the most potent inhibitor of P-glycoprotein, a protein associated with multidrug resistance in cancer. researchgate.net This suggests that the nature of the substituent on the amino group can significantly influence the pharmacological profile.

The methyl group on the ethylamine (B1201723) side chain also contributes to the molecule's activity. The addition of a methyl group at the C-3 position of the benzofuran ring has been reported to increase the activity of certain derivatives. researchgate.net

Stereochemical Influences on Pharmacological Profile and Target Interactions

While specific stereochemical studies on 1-(1-Benzofuran-2-yl)ethylamine are not extensively detailed in the reviewed literature, the principles of stereochemistry in pharmacology suggest that the chiral center at the ethylamine side chain likely plays a crucial role in its interaction with biological targets. The differential binding of enantiomers to receptors and enzymes is a well-established phenomenon.

For related benzofuran derivatives, such as dihydrobenzofuran neolignans, stereochemistry has been shown to be vital for their cytotoxic effects. SAR studies of these compounds revealed that the stereochemistry at specific positions is critical for their activity. mdpi.com This underscores the general importance of stereochemical considerations in the design and evaluation of benzofuran-based compounds. It is highly probable that the (R)- and (S)-enantiomers of 1-(1-Benzofuran-2-yl)ethylamine and its derivatives exhibit different pharmacological profiles, including potency, selectivity, and metabolism.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. bioinformation.net This method is valuable for predicting the activity of new derivatives and for understanding the physicochemical properties that are important for their biological effects.

Several QSAR studies have been conducted on benzofuran derivatives to model their various biological activities, including anticancer, antioxidant, and enzyme inhibitory effects. bioinformation.netresearchgate.netnih.govresearchgate.netmdpi.com These models typically use a range of molecular descriptors that quantify different aspects of a molecule's structure, such as:

Hydrophobicity parameters (e.g., log P)

Electronic parameters (e.g., orbital energies)

Steric effects

Topological indices

For example, a QSAR study on a series of 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives used physicochemical parameters like molar refractivity, molecular weight, and partition coefficient to model their inhibitory activity against the enzyme CYP26A1. bioinformation.netnih.gov Another study on arylbenzofuran derivatives as histamine (B1213489) H3 receptor antagonists found that steric descriptors were important for imparting activity. sphinxsai.com

These QSAR models serve as predictive tools that can guide the design of new 1-(1-benzofuran-2-yl)ethylamine derivatives with improved potency and selectivity, thereby accelerating the drug discovery process. mdpi.comnih.gov

Metabolic Pathways and Preclinical Pharmacokinetic Considerations

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, S9 Fractions)

No specific data from in vitro metabolic stability assays for 1-(1-Benzofuran-2-yl)ethylamine using liver microsomes or S9 fractions were found.

In general, such studies are crucial in early drug discovery to predict the metabolic fate of a new chemical entity. nih.gov These assays typically involve incubating the compound with liver microsomes, which contain phase I drug-metabolizing enzymes like cytochrome P450s, or with S9 fractions, which contain both microsomal and cytosolic (phase II) enzymes. researchgate.net The rate of disappearance of the parent compound over time is measured to determine its in vitro half-life (t½) and intrinsic clearance (CLint), which are key indicators of its metabolic stability. frontiersin.orgbdj.co.jp

Identification of Major Metabolites and Biotransformation Pathways in Preclinical Models

There is no specific information identifying the major metabolites or elucidating the biotransformation pathways of 1-(1-Benzofuran-2-yl)ethylamine in any preclinical models.

Typically, metabolite identification studies are conducted following in vitro stability assays and in vivo preclinical studies. wikimedia.org These investigations aim to characterize the chemical structures of metabolites formed through various metabolic reactions. For a compound like 1-(1-Benzofuran-2-yl)ethylamine, potential metabolic pathways could include modifications to the benzofuran (B130515) ring, the ethylamine (B1201723) side chain, or the methyl group.

Enzymatic Pathways of Degradation (e.g., Cytochrome P450 Enzymes, Amine Oxidases)

Specific information on the enzymatic pathways responsible for the degradation of 1-(1-Benzofuran-2-yl)ethylamine is not available.

Based on its chemical structure, it is plausible that cytochrome P450 (CYP) enzymes would play a significant role in its metabolism. nih.govnih.gov The benzofuran moiety and the secondary amine are potential sites for CYP-mediated oxidation, which could lead to hydroxylation, N-dealkylation, or other oxidative transformations. nih.govresearchgate.net Amine oxidases could also potentially be involved in the metabolism of the secondary amine group. researchgate.net

Conjugation Reactions (e.g., Glucuronidation)

No studies detailing the conjugation reactions, such as glucuronidation, of 1-(1-Benzofuran-2-yl)ethylamine or its metabolites have been reported.

Glucuronidation is a common phase II metabolic pathway where glucuronic acid is attached to a substrate, increasing its water solubility and facilitating its excretion. researchgate.net If phase I metabolism of 1-(1-Benzofuran-2-yl)ethylamine introduces hydroxyl groups, these could serve as sites for subsequent glucuronidation.

Preclinical Pharmacokinetic Parameters (Absorption, Distribution, Elimination)

Specific preclinical pharmacokinetic parameters for 1-(1-Benzofuran-2-yl)ethylamine, including its absorption, distribution, and elimination characteristics in animal models, are not documented in the available literature.

Pharmacokinetic studies in preclinical species are essential to understand how a compound is handled by a living organism. taylorfrancis.comaltex.org These studies provide critical information on the compound's bioavailability after administration, its distribution into various tissues, and the rate and routes of its elimination from the body. merckvetmanual.com Without such data for 1-(1-Benzofuran-2-yl)ethylamine, its potential in vivo behavior remains speculative.

Advanced Analytical and Computational Approaches in Research on 1 1 Benzofuran 2 Yl Ethylamine

Spectroscopic Characterization Methods for Structural Elucidation (NMR, MS, IR)

The definitive identification of 1-(1-Benzofuran-2-yl)ethylamine and its derivatives is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. For benzofuran (B130515) derivatives, the aromatic protons and carbons of the benzofuran ring system show characteristic chemical shifts. researchgate.net The aliphatic region of the spectrum is particularly important for confirming the structure of the ethylamine (B1201723) side chain, including the methyl group attached to the nitrogen. dea.gov In related benzofuran compounds, ¹H NMR is used to monitor the progress of synthesis reactions by observing the disappearance of reactant signals and the appearance of product signals, such as the methylene (B1212753) protons adjacent to the nitrogen. rsc.org

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues to its structure. The compound 1-(1-Benzofuran-2-yl)ethylamine has a predicted monoisotopic mass of 175.09972 Da. uni.lu Electron Ionization (EI) mass spectra of related benzofuran isomers often show similar fragmentation patterns, making differentiation challenging with this method alone. nih.gov However, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MSⁿ) can reveal distinct fragmentation pathways that allow for the differentiation of positional isomers. nih.gov For example, the fragmentation of related N-alkylated benzofuran ethylamines is characterized by specific cleavages, such as the formation of an ion at m/z 162 resulting from hydrogen rearrangement followed by α-cleavage. dea.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In hydrazone derivatives of 2-acetylbenzofuran (B162037), characteristic absorption bands are observed for C=N and aromatic C=C vibrations. mdpi.com For compounds containing an N-H group, a distinct absorption band appears around 3355 cm⁻¹. mdpi.com The IR spectrum of a related carbohydrazide (B1668358) derivative also shows a strong carbonyl (C=O) absorption band. mdpi.comresearchgate.net These data help confirm the presence of the benzofuran core and the amine functional group in the target molecule.

Table 1: Summary of Spectroscopic Data for Benzofuran Ethylamine Analogs This table presents typical data observed for compounds structurally related to 1-(1-Benzofuran-2-yl)ethylamine, as direct experimental data for the specific compound is not extensively published.

TechniqueObserved FeatureTypical Region/ValueReference
¹H NMRAromatic Protons (Benzofuran)δ 7.0-7.8 ppm researchgate.netdea.gov
¹H NMRAliphatic Protons (Side Chain)δ 2.5-4.5 ppm dea.govrsc.org
¹³C NMRAromatic Carbons (Benzofuran)δ 100-160 ppm researchgate.netdea.gov
Mass Spectrometry (EI)Molecular Ion [M]⁺m/z ~175 (Predicted) uni.lunih.gov
Mass Spectrometry (ESI)Protonated Molecule [M+H]⁺m/z 176.10700 (Predicted) uni.lu
Infrared (IR)Aromatic C=C Stretch~1580-1620 cm⁻¹ mdpi.com

Chromatographic Techniques for Purity Assessment and Mixture Separation (HPLC, GC-MS)

Chromatographic methods are essential for separating 1-(1-Benzofuran-2-yl)ethylamine from reaction byproducts and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the analysis and purification of benzofuran derivatives. mdpi.com This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. It is not only used for purity assessment but also for determining key physicochemical properties like lipophilicity, which is a critical parameter in drug design. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for volatile and thermally stable compounds. This technique has been successfully employed to investigate the dissociation pathways of positional isomers of aminopropyl-benzofurans, demonstrating its utility in distinguishing between structurally similar compounds. nih.gov The retention time from the GC provides one layer of identification, while the mass spectrum of the eluted compound provides definitive structural confirmation. dea.gov

Table 2: Chromatographic Methods for Analysis of Benzofuran Derivatives

TechniqueApplicationTypical SystemReference
RP-HPLCPurity assessment, lipophilicity studiesC18 column with a mobile phase of methanol/water or acetonitrile/water. mdpi.com
GC-MSSeparation and identification of isomers, purity analysisCapillary column (e.g., HP-5MS) with helium carrier gas, coupled to a mass-selective detector. dea.govnih.gov
Thin-Layer Chromatography (TLC)Reaction monitoringSilica gel plates with a mobile phase like hexane (B92381)/ethyl acetate. researchgate.net

Computational Chemistry and In Silico Modeling

Computational techniques are increasingly used to accelerate the drug discovery process by predicting the properties of molecules like 1-(1-Benzofuran-2-yl)ethylamine before they are synthesized.

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as a benzofuran derivative, might bind to a biological target, typically a protein receptor.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.gov The quality of the binding is often estimated using a scoring function, which calculates the binding energy. For instance, docking studies on benzofuran-pyrazole-pyrimidine derivatives have been used to investigate their potential as thymidylate synthase inhibitors. nih.gov Similarly, benzofuran derivatives have been docked into the active sites of targets like the Epidermal Growth Factor Receptor (EGFR) and sirtuin 2 (SIRT2) to predict binding modes and guide the design of more potent inhibitors. nih.govnih.gov These studies often highlight key interactions, such as hydrogen bonds and π-π stacking, between the benzofuran moiety and specific amino acid residues in the receptor's binding pocket. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to study the stability of the ligand-receptor complex over time. nih.gov These simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions. nih.gov For example, MD simulations have been used to confirm the stable binding of potential inhibitors within the active site of targets like the main protease of SARS-CoV-2 and Mycobacterium tuberculosis proteins. nih.govresearchgate.net

In silico ADME prediction models estimate the pharmacokinetic properties of a compound, helping to identify candidates with favorable drug-like characteristics early in the research process. mdpi.com This avoids the costly synthesis and testing of compounds that are likely to fail due to poor ADME profiles. researchgate.net

Key predicted properties include:

Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are assessed. researchgate.net

Distribution: Physicochemical properties like lipophilicity (logP) and topological polar surface area (TPSA) are calculated to predict how a compound will distribute throughout the body. mdpi.comnih.gov

Metabolism: The models can predict the most likely sites on the molecule where metabolic enzymes, such as cytochrome P450 (CYP), will act. nih.gov This helps in understanding the potential metabolic pathways and identifying possible drug-drug interactions. mdpi.com

Table 3: Representative In Silico ADME Predictions for Benzofuran-Based Compounds This table compiles data from various studies on benzofuran analogs to illustrate typical predicted properties.

Compound TypePredicted PropertyFindingSignificanceReference
Benzofuran-1,2,3-triazole hybridBioavailability Score0.55Indicates good probability of oral bioavailability. nih.gov
Benzofuran-1,2,3-triazole hybridGI AbsorptionHighSuggests efficient absorption from the gut. researchgate.net
Thiazole Schiff base derivativesLipinski's Rule of FiveNo violationsSuggests drug-like properties for oral administration. nih.gov
Pseudothiohydantoin derivativesCYP3A4 InhibitionPredicted to be non-inhibitorLower risk of drug-drug interactions. mdpi.com

Virtual Screening: This computational technique involves screening vast libraries of chemical compounds against a specific biological target to identify those with a high likelihood of binding. nih.gov This process is much faster and more cost-effective than traditional high-throughput screening of physical compounds. researchgate.net Libraries containing millions or even billions of virtual compounds, such as the ZINC15 database or Enamine REAL database, can be computationally docked into a receptor's active site to find novel "hits". researchgate.netyoutube.com Benzofuran-containing libraries have been screened to identify potential inhibitors for targets in cancer and infectious diseases. nih.govresearchgate.net

Lead Optimization: Once initial hits are identified through screening, the process of lead optimization begins. This involves an iterative cycle of designing and evaluating structural analogs of the lead compound to improve its properties. youtube.com Computational modeling plays a crucial role in this phase. By making small, systematic modifications to the structure of a lead compound—such as adding or changing functional groups on the benzofuran core or the ethylamine side chain—researchers can predict the effects on potency, selectivity, and ADME properties. nih.gov This in silico feedback loop guides synthetic chemistry efforts, ensuring that resources are focused on the most promising candidates for further development. youtube.com The benzofuran scaffold itself is considered highly versatile and is present in many natural products and clinical candidates, making it a valuable starting point for lead optimization. nih.govrsc.org

Future Directions and Emerging Research Avenues for 1 1 Benzofuran 2 Yl Ethylamine

Innovations in Asymmetric Synthesis and Sustainable Production

The development of efficient, stereoselective, and environmentally benign synthetic routes is crucial for the production of pharmacologically active compounds. For chiral molecules such as 1-(1-Benzofuran-2-yl)ethylamine, controlling the stereochemistry is paramount, as different enantiomers can exhibit distinct biological activities and metabolic profiles.

Recent advancements in organic synthesis offer promising avenues for the production of benzofuran-amine derivatives. Transition-metal catalysis, particularly with palladium, has been effectively used to install a variety of substituents at the C3 position of the benzofuran (B130515) ring through C-H arylation reactions. chemrxiv.org Furthermore, innovative strategies are emerging that reduce the environmental impact of chemical synthesis. One such approach involves the use of deep eutectic solvents like K₂CO₃/glycerol, which has been shown to lower the required reaction temperature for certain synthetic steps from 130 °C to a more energy-efficient 80 °C. nih.gov Researchers have also developed catalyst-free aminolysis reactions, further simplifying synthetic protocols and reducing metallic waste. chemrxiv.org The exploration of radical reactions provides another modern tool for the facile synthesis of functionalized benzofurans. nih.gov

Table 1: Innovations in the Synthesis of Benzofuran Derivatives

Synthetic Strategy Key Features Potential Advantages Reference(s)
Palladium-Catalyzed C-H Arylation Uses a palladium catalyst and an 8-aminoquinoline (B160924) directing group to functionalize the C3 position. High efficiency and modularity for creating diverse derivatives. chemrxiv.org
Willgerodt–Kindler Reaction in Deep Eutectic Solvent Employs a K₂CO₃/glycerol solvent system for thioamide formation. Green chemistry approach; significantly lower reaction temperature (80 °C vs. 130 °C). nih.gov
Transition Metal-Free Radical Coupling Uses heteroatom anions as super-electron-donors to initiate radical reactions for C3 substitution. Avoids transition metal catalysts; provides access to 3-substituted benzofurans. nih.gov
Catalyst-Free Transamidation Achieves directing group cleavage and further diversification via aminolysis without an added catalyst. Simplified workup, reduced cost, and avoidance of catalyst-related impurities. chemrxiv.org

These methodologies provide a robust toolkit for the asymmetric and sustainable synthesis of complex molecules within the benzofuran-amine class, facilitating the generation of compound libraries for screening and optimization. chemrxiv.org

Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical)

The benzofuran-amine framework is a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in interacting with a wide range of biological targets. rsc.org Preclinical research has identified several promising therapeutic areas for derivatives of this scaffold, extending beyond established applications.

In the realm of neurodegenerative diseases, particularly Alzheimer's disease (AD), benzofuran derivatives are being explored for their ability to interact with multiple pathogenic targets. nih.gov They have been designed as cholinesterase inhibitors and modulators of β-amyloid (Aβ) aggregation, with the benzofuran core acting as a structural mimic of the indanone portion of the approved AD drug donepezil. nih.gov Beyond AD, specific 2-aminoethylbenzofuran analogues have been identified as potent H3 receptor antagonists that enhance cognition and attention in animal models. acs.org Other derivatives have shown potential as S1P1 receptor agonists for the treatment of multiple sclerosis. researchgate.net

The anticancer potential of the benzofuran scaffold is another highly active area of investigation. nih.gov Derivatives have been developed as inhibitors of critical oncology targets such as histone lysine-specific demethylase 1 (LSD1), phosphoinositide 3-kinase (PI3K), and vascular endothelial growth factor receptor 2 (VEGFR2). nih.govnih.gov In immunology, benzofuran compounds have emerged as selective inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), a target with implications for both cancer immunotherapy and autoimmune disorders. nih.gov

Table 2: Selected Preclinical Biological Targets for Benzofuran-Amine Derivatives

Therapeutic Area Biological Target(s) Potential Indication Reference(s)
Neurodegeneration Cholinesterases (AChE, BuChE), β-Amyloid (Aβ) Alzheimer's Disease nih.govdntb.gov.ua
Neurodegeneration Histamine (B1213489) H3 Receptor Cognitive Dysfunction acs.org
Autoimmune Disease Sphingosine-1-phosphate receptor 1 (S1P1) Multiple Sclerosis researchgate.net
Oncology LSD1, PI3K/VEGFR2, Tubulin Various Cancers nih.govnih.govmdpi.com
Immunology/Oncology ERAP1 Autoimmune Disease, Cancer nih.gov
Psychiatry Serotonin (B10506) 5-HT1A Receptor Depression nih.gov

Development of Advanced In Vitro and In Vivo Preclinical Models

To accurately assess the therapeutic potential and mechanism of action of novel compounds like 1-(1-Benzofuran-2-yl)ethylamine, researchers are increasingly relying on sophisticated preclinical models that better recapitulate human physiology and disease states.

Advanced in vitro models are moving beyond traditional 2D cell cultures. Organ-on-a-chip (OOC) platforms, which use microfluidic technology to create 3D cellular microenvironments, allow for the modeling of complex organ functions and provide greater insight into human physiology at a multi-organ level. mdpi.com For neurodegenerative disease research, in vitro models include Aβ binding assays that utilize synthetic protein aggregates or tissue from postmortem human brains. scienceopen.com For oncology, high-throughput screening against panels of human tumor cell lines remains a cornerstone for identifying lead compounds with antiproliferative activity. nih.gov

In vivo studies remain indispensable for evaluating the efficacy of a compound in a whole-organism context. youtube.com The choice of animal model is critical and is tailored to the disease being studied. For Alzheimer's research, transgenic mouse models like the Tg2576, which develops amyloid plaques, are widely used for efficacy and imaging studies. scienceopen.com Similarly, cancer research frequently employs xenograft models, where human tumors are grown in immunocompromised mice, to evaluate the antitumor potency of new chemical entities. nih.gov Behavioral models in rodents, such as the social recognition memory test or the Porsolt forced swim test, are crucial for assessing efficacy for cognitive and depressive disorders, respectively. acs.orgnih.gov

Table 3: Examples of Advanced Preclinical Models for Drug Evaluation

Model Type Specific Example Application Key Insights Reference(s)
**Advanced *In Vitro*** Organ-on-a-Chip (OOC) Modeling organ-level physiology/toxicity Simulates human physiological responses more accurately than 2D cultures. mdpi.com
**Advanced *In Vitro*** Aβ(1-42) Aggregate Binding Assay Screening for anti-Alzheimer's agents Quantifies binding affinity to a key pathological hallmark of AD. scienceopen.com
In Vivo Tg2576 Transgenic Mouse Evaluating therapeutics for Alzheimer's Disease Allows for in vivo assessment of plaque reduction and imaging agent uptake. scienceopen.com
In Vivo Human Tumor Xenograft Mouse Model Assessing anticancer activity Measures tumor growth inhibition in a live animal. nih.gov
In Vivo Porsolt Forced Swim Test (Rat) Screening for antidepressant-like activity Evaluates behavioral despair as a proxy for antidepressant efficacy. nih.gov

Integration of Omics Technologies for Systems-Level Understanding

The advent of "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the biological effects of a drug candidate from a holistic, systems-level perspective. nih.govnih.gov Rather than focusing on a single molecular interaction, omics approaches provide a comprehensive snapshot of the global changes occurring within a cell or organism upon exposure to a compound. nih.gov

For a novel benzofuran-amine derivative, transcriptomics (measuring gene expression) and proteomics (measuring protein levels) can be used in preclinical models to build a detailed picture of its mechanism of action. nih.gov By treating cancer cells with the compound and analyzing the resulting changes in thousands of genes and proteins, researchers can identify entire biological pathways that are perturbed. nih.gov This approach can uncover unexpected mechanisms, identify biomarkers for drug response, and provide a more informed basis for hazard identification. nih.gov

Integrating multi-omics data with traditional pharmacological endpoints allows for a more robust understanding of a compound's effects. nih.gov For example, correlating changes in the transcriptome with observed phenotypic outcomes in an animal model can help establish a causal link between molecular events and therapeutic efficacy. This systems-level approach is critical for advancing promising compounds through the preclinical pipeline and for designing more targeted and effective clinical trials.

Design of Multi-Target Directed Ligands Based on the Benzofuran-Amine Framework

The traditional "one molecule, one target" paradigm of drug discovery is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.gov This has led to the rise of a new strategy focused on designing multi-target directed ligands (MTDLs)—single molecules engineered to modulate multiple biological targets simultaneously. nih.gov

The benzofuran scaffold is an ideal framework for the development of MTDLs due to its proven ability to interact with diverse targets. nih.gov In Alzheimer's disease research, a key strategy is to combine cholinesterase inhibition with anti-amyloid aggregation activity in a single molecule. The benzofuran-amine structure serves as a versatile backbone that can be chemically modified to incorporate the necessary pharmacophores for dual activity. nih.govnih.gov This approach could lead to "super drugs" for AD that address multiple facets of the disease's pathology. nih.gov

This concept has also been successfully applied in oncology, where researchers have synthesized benzofuran hybrids that act as dual inhibitors of PI3K and VEGFR2, two important pathways in cancer progression. nih.gov The development of extensive chemical libraries based on the benzofuran-amine framework is essential to efficiently explore the multi-target chemical space and discover novel combinations of activities that could lead to breakthrough therapies. nih.gov

Q & A

Q. Advanced Research Focus

  • Receptor Binding Assays : Radioligand displacement (e.g., using ³H-labeled serotonin/dopamine analogs) identifies affinity profiles. For example, DEA reports note structural analogs (e.g., 2-MAPB) exhibit partial agonist activity at 5-HT₂ receptors .
  • Contradiction Resolution :
    • Metabolic Interference : Test compounds in hepatocyte models to rule out cytochrome P450-mediated false positives.
    • Assay Specificity : Use orthogonal methods (e.g., calcium flux vs. cAMP assays) to confirm target engagement .

How can researchers validate the purity of 1-(1-Benzofuran-2-yl)ethylamine, and what analytical techniques are most effective?

Q. Basic Research Focus

  • Chromatography :
    • HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) resolve amines from polar impurities. Retention time ~8–10 min .
    • GC-MS : Electron ionization (70 eV) detects molecular ions (m/z ≈ 203 for [M+H]⁺) and fragmentation patterns (e.g., m/z 145 for benzofuran cleavage) .
  • Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.3 (N–CH₃), δ 3.1–3.5 (CH₂–N), and δ 6.8–7.5 (benzofuran aromatic protons) .

What safety protocols are essential for handling 1-(1-Benzofuran-2-yl)ethylamine in laboratory settings?

Q. Basic Research Focus

  • Hazard Mitigation :
    • GHS Classification : H302 (harmful if swallowed), H315/H319 (skin/eye irritation) .
    • PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis/purification .
  • First Aid : Immediate rinsing (15 min water flush for eyes/skin), activated charcoal for accidental ingestion .

How do electronic effects of the benzofuran moiety influence the compound’s reactivity in further functionalization?

Q. Advanced Research Focus

  • Electrophilic Substitution : The electron-rich furan oxygen directs electrophiles (e.g., nitration, halogenation) to the 5-position of the benzofuran ring.
  • Steric Effects : The ethyl-methylamine side chain hinders ortho-substitution, favoring para-products in Friedel-Crafts reactions .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites, validated by experimental Hammett constants .

What strategies address low yields in multi-step syntheses of 1-(1-Benzofuran-2-yl)ethylamine derivatives?

Q. Advanced Research Focus

  • Step Optimization :
    • Intermediate Trapping : Quench reactive intermediates (e.g., iminium ions) with NaBH₃CN to prevent degradation .
    • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., Grignard additions) .
  • By-product Recycling : Amine hydrochlorides can be regenerated via basification (pH >10) and extraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.